molecular formula C14H18O2 B14480496 1-Hydroxy-5-methyl-1-(4-methylphenyl)hex-4-en-3-one CAS No. 64661-52-5

1-Hydroxy-5-methyl-1-(4-methylphenyl)hex-4-en-3-one

Cat. No.: B14480496
CAS No.: 64661-52-5
M. Wt: 218.29 g/mol
InChI Key: GDGMHTXLHYLESA-UHFFFAOYSA-N
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Description

1-Hydroxy-5-methyl-1-(4-methylphenyl)hex-4-en-3-one is an organic compound characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenyl group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-5-methyl-1-(4-methylphenyl)hex-4-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenyl derivatives and hexenone precursors.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product. Common catalysts include acids or bases, while solvents like ethanol or dichloromethane are frequently used.

    Reaction Steps: The synthetic route may involve multiple steps, including condensation reactions, reduction, and hydrolysis, to achieve the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-5-methyl-1-(4-methylphenyl)hex-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Hydroxy-5-methyl-1-(4-methylphenyl)hex-4-en-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Hydroxy-5-methyl-1-(4-methylphenyl)hex-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-5-methyl-1-(4-methylphenyl)hex-4-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

64661-52-5

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-hydroxy-5-methyl-1-(4-methylphenyl)hex-4-en-3-one

InChI

InChI=1S/C14H18O2/c1-10(2)8-13(15)9-14(16)12-6-4-11(3)5-7-12/h4-8,14,16H,9H2,1-3H3

InChI Key

GDGMHTXLHYLESA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C=C(C)C)O

Origin of Product

United States

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